molecular formula C32H39NO3 B1436023 Ebastine N-Oxide CAS No. 1429071-63-5

Ebastine N-Oxide

Cat. No. B1436023
M. Wt: 485.7 g/mol
InChI Key: PFOUEGNOVHBNHS-UHFFFAOYSA-N
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Description

Ebastine N-Oxide is a compound related to Ebastine, a second-generation H1-receptor antagonist . It is known to have a molecular formula of C32H39NO3 and a molecular weight of 485.66 . It is used in research and has been investigated for the treatment of Urticaria .

Scientific Research Applications

Nanoparticle Formulation for Bioavailability Improvement

Ebastine, a histamine receptor antagonist, has limited water solubility, constraining its clinical applications. Research has focused on enhancing its bioavailability through the formulation of polymeric nanoparticles. The solvent evaporation technique is employed to create these nanoparticles, resulting in significantly improved dissolution rates and solubility (H. Ali & N. Rajab, 2023).

Solubility Enhancement with Phosphatidylcholine/Bile Salt Bilosomes

Another approach to improve ebastine's solubility involves the fabrication of bilosomes using phosphatidylcholine and bile salt. These bilosomes have shown enhanced solubility in water and improved drug release behavior, making them potential nano-carriers for ebastine (N. Islam et al., 2020).

Crystal Structure Analysis

Understanding the crystal and molecular structure of ebastine is critical for its application in allergic treatments. Single-crystal X-ray diffraction has been utilized to analyze ebastine's crystalline structure, providing insights into its molecular conformation and bond lengths (Ranjana Sharma, Dixit Prasher, & Rekha Tiwari, 2015).

Chitosan Hydrogel for Allergic Contact Dermatitis

For topical application in treating allergic contact dermatitis, ebastine-loaded solid lipid nanoparticles (E-SLNs) have been developed. Formulated using chitosan hydrogel, these nanoparticles exhibit sustained drug release and effective symptom alleviation in in vivo studies (Tasbiha Kazim et al., 2021).

Drug Metabolism and Pharmacokinetics

Research on ebastine's metabolism and its metabolites in human plasma using high-performance liquid chromatography has been pivotal in understanding its pharmacokinetic properties. This aids in the optimization of its therapeutic efficacy and safety profile (M. Matsuda, Y. Mizuki, & Y. Terauchi, 2001).

Ebastine During Pregnancy and Lactation

Investigations into the effects of ebastine during pregnancy and lactation, particularly its concentrations in maternal and neonatal blood and breast milk, provide crucial information for its safe use in these specific populations (J. Saito et al., 2020).

Biooxidation for Preparing Metabolites

The study of biooxidation in the preparation of alcohol and acid metabolites of ebastine and its analogues has implications for drug development and understanding metabolic pathways (Amane El Ouarradi, Isabelle Salard-Arnaud, & D. Buisson, 2008).

Formulation and Quality Control

Research on the formulation of ebastine mouth dissolving tablets and the evaluation of quality control parameters provides insights into the development of more patient-friendly drug delivery systems (P. Rao, 2016).

Safety And Hazards

Specific safety and hazard information for Ebastine N-Oxide is not provided in the search results. For detailed safety information, a Safety Data Sheet (SDS) specific to Ebastine N-Oxide should be consulted .

properties

IUPAC Name

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUEGNOVHBNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebastine N-Oxide

CAS RN

1429071-63-5
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NB Gowda, GK Rao, RA Ramakrishna - Tetrahedron Letters, 2010 - Elsevier
… Loperamide N-oxide and ebastine N-oxide (entries 11 and 12) also reacted well to give corresponding reduced product of 11a 42 and 12a. In the case of ebastine (entry 12), keto group …
Number of citations: 15 www.sciencedirect.com

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